D,L-Sulforaphane Glutathione-13C2,15N
Description
Sulforaphane (B1684495) (SFN) is primarily metabolized in the body through the mercapturic acid pathway, a major route for the detoxification and elimination of a wide range of foreign compounds. tandfonline.comacs.org The initial and pivotal step in this pathway is the conjugation of sulforaphane with glutathione (B108866) (GSH), a critical antioxidant tripeptide present in virtually all cells. acs.orgnih.gov This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, results in the formation of sulforaphane glutathione conjugate (SFN-GSH). acs.orgnih.gov
The formation of SFN-GSH is not merely an endpoint for excretion. The conjugate itself is a key intermediate that undergoes further sequential enzymatic processing. researchgate.netresearchgate.net It is converted into other metabolites, including sulforaphane-cysteinylglycine (SFN-CysGly), sulforaphane-cysteine (SFN-Cys), and ultimately sulforaphane-N-acetylcysteine (SFN-NAC), which is the primary form excreted in urine. nih.govresearchgate.net Research has shown that both SFN and its glutathione conjugate can induce the expression of important detoxification enzymes, such as UDP-glucuronosyl transferase (UGT1A1) and glutathione transferase (GSTA1), in cultured human cells, highlighting the biological activity of these metabolites. oup.comnih.govcaymanchem.com Understanding this metabolic cascade is essential for evaluating the bioavailability and biological activity of sulforaphane following consumption. tandfonline.com
Table 1: Major Metabolites of Sulforaphane in the Mercapturic Acid Pathway
This interactive table outlines the key molecules involved in the biotransformation of sulforaphane.
| Metabolite Name | Abbreviation | Role in Pathway |
|---|---|---|
| Sulforaphane | SFN | The parent isothiocyanate compound. |
| Sulforaphane Glutathione | SFN-GSH | The initial conjugate formed with glutathione. acs.org |
| Sulforaphane Cysteinylglycine | SFN-CysGly | An intermediate formed by the removal of the glutamate (B1630785) residue from SFN-GSH. nih.gov |
| Sulforaphane Cysteine | SFN-Cys | An intermediate formed by the removal of the glycine (B1666218) residue from SFN-CysGly. researchgate.net |
Tracing the transformation of a specific molecule through the complex chemical environment of a biological system presents a significant analytical challenge. Stable isotope labeling is a powerful technique used to overcome this hurdle. nih.gov This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C) or Nitrogen-14 (¹⁴N) with Nitrogen-15 (B135050) (¹⁵N). nih.gov
The resulting isotopically "heavy" molecule is chemically and biologically indistinguishable from its natural, "light" counterpart. However, its increased mass allows it to be clearly differentiated by mass spectrometry, a highly sensitive analytical technique. nih.gov When a labeled compound is introduced into a biological system, it follows the same metabolic pathways as the unlabeled version. By analyzing samples like blood or urine with a mass spectrometer, researchers can precisely track the appearance and quantity of the labeled compound and its various metabolites, providing an unambiguous map of its biotransformation. nih.gov This approach, known as Stable Isotope Resolved Metabolomics (SIRM), is fundamental to modern pharmacokinetic and metabolic research. nih.gov
Table 2: Physicochemical Property Comparison of Unlabeled vs. Labeled SFN-GSH
This interactive table compares the fundamental properties of the natural metabolite and its isotopically labeled analogue used in research.
| Property | D,L-Sulforaphane Glutathione | D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N |
|---|---|---|
| Molecular Formula | C₁₆H₂₈N₄O₇S₃ | C₁₄¹³C₂H₂₈N₃¹⁵NO₇S₃ |
| Monoisotopic Mass (Da) | 484.1117 | 487.1154 |
| Mass Difference (Da) | - | +3.0037 |
The compound D,L-Sulforaphane Glutathione-13C2,15N serves as a critical tool for the quantitative analysis of sulforaphane metabolism. Its primary application is as an internal standard in isotope dilution mass spectrometry assays, particularly those coupled with liquid chromatography (LC-MS). acs.orgnih.gov
In a typical experiment, a biological sample (e.g., plasma or urine) suspected of containing the native SFN-GSH is spiked with a precise, known amount of the labeled this compound. nih.gov During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer can distinguish between the light (native) and heavy (labeled) forms, the ratio of their signals can be used to calculate the exact concentration of the native SFN-GSH in the original sample with high accuracy and precision. nih.govnih.gov This technique corrects for variations in sample extraction efficiency and instrument response, which are common sources of error in quantitative analysis. researchgate.net The use of stable isotope-labeled standards is considered the gold standard for quantifying metabolites in complex biological matrices and is essential for reliable pharmacokinetic studies that determine how a compound is absorbed, distributed, metabolized, and excreted. acs.orgnih.gov
Table 3: Example Application in Isotope Dilution Tandem Mass Spectrometry (MS/MS)
This interactive table shows hypothetical mass transitions that would be monitored in an LC-MS/MS experiment to quantify SFN-GSH using its labeled counterpart.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| SFN-GSH (Analyte) | 485.1 | 356.1 | Quantification of the native metabolite. |
Properties
Molecular Formula |
C₁₄¹³C₂H₂₈N₃¹⁵NO₇S₃ |
|---|---|
Molecular Weight |
487.59 |
Synonyms |
L-γ-Glutamyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteinylglycine-13C2,15N; _x000B_SFN-GSH-13C2,15N; |
Origin of Product |
United States |
Synthesis and Isotopic Integrity of D,l Sulforaphane Glutathione 13c2,15n
Chemical Synthesis Methodologies for Isotopic Incorporation
The creation of D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N is a multi-step process centered on the conjugation of D,L-Sulforaphane with a custom-synthesized, isotopically labeled glutathione (B108866) molecule. The strategy hinges on introducing stable isotopes into the glutathione precursor before the final conjugation step.
The synthesis requires two primary precursors: D,L-Sulforaphane and isotopically enriched glutathione. The labeling strategy is focused on the glutathione (GSH) moiety. Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). The isotopic labels ([¹³C] and [¹⁵N]) are typically incorporated into the glycine or glutamate portion of the glutathione molecule, as these labeled amino acids are commercially available or can be biosynthesized. nih.gov
A common biosynthetic approach involves cultivating microorganisms, such as E. coli, on a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively. protein-nmr.org.uknih.gov This method results in uniformly labeled glutathione. nih.gov For targeted labeling, chemical peptide synthesis is employed, using specific isotopically labeled amino acids. nih.gov For instance, to create the desired compound, [¹³C₂, ¹⁵N]glycine can be used as a precursor in a solid-phase peptide synthesis of glutathione. This ensures the precise placement of two carbon-13 atoms and one nitrogen-15 (B135050) atom within the final molecule.
The other precursor, D,L-Sulforaphane, is typically synthesized chemically. One established method involves the reaction of primary amines with thiophosgene (B130339) or its substitutes to create the isothiocyanate functional group. nih.gov As the stereochemistry at the sulfur atom is not controlled in this synthesis, a racemic mixture (D,L-Sulforaphane) is produced, which is then used in the subsequent conjugation reaction.
The core reaction for forming the final product is the conjugation of D,L-Sulforaphane with the isotopically labeled glutathione ([¹³C₂, ¹⁵N]-GSH). This reaction is a Michael addition, where the nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) in sulforaphane (B1684495). nih.gov
While this conjugation occurs rapidly in biological systems, often catalyzed by glutathione S-transferase (GST) enzymes, chemical synthesis relies on optimizing non-enzymatic reaction conditions. nih.govcapes.gov.br Key parameters for optimization include:
pH: The reaction is typically performed in a buffered solution at a slightly alkaline pH to facilitate the deprotonation of the thiol group, increasing its nucleophilicity.
Stoichiometry: The molar ratio of the reactants is carefully controlled to maximize the formation of the desired conjugate and minimize unreacted precursors or side products.
Temperature and Time: The reaction is generally carried out at room temperature, with the reaction time monitored to ensure completion.
Since the starting D,L-Sulforaphane is a racemic mixture, the resulting D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N will be a mixture of diastereomers. Stereochemical control is not a primary objective for this specific synthesis, as the resulting mixture is suitable for use as an internal standard for quantifying the mixture of metabolites formed in vivo.
Physico-Chemical and Spectroscopic Characterization for Research Purity
To validate the identity, isotopic enrichment, and purity of the synthesized D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N, a suite of advanced analytical techniques is employed.
NMR spectroscopy is indispensable for confirming the covalent structure of the conjugate and verifying the successful incorporation of the isotopic labels. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used for the complete assignment of proton, carbon, and nitrogen resonances. wikipedia.orgmeihonglab.com
The ¹H-¹⁵N HSQC spectrum is particularly important, as it provides a signal for each nitrogen-hydrogen bond, serving as a "fingerprint" of the molecule and confirming the presence and location of the ¹⁵N label. wikipedia.org The incorporation of ¹³C atoms is confirmed by the presence of ¹³C-¹³C and ¹³C-¹H couplings in the carbon and proton spectra, respectively. These isotopic labels provide unique spectral signatures that are absent in the unlabeled analogue, thus confirming isotopic enrichment. nih.govnih.gov
Table 1: Representative NMR Data for Sulforaphane-Glutathione Conjugate Note: Exact chemical shifts for the labeled compound may vary slightly. Data is representative of the unlabeled structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Sulforaphane Moiety | ||
| S-CH₃ | ~2.7 | ~39.0 |
| CH₂-SO | ~2.9-3.1 | ~53.5 |
| CH₂-NCS | ~3.7 | ~45.2 |
| Glutathione Moiety | ||
| Glycine α-CH₂ | ~3.8-4.0 | ~43.0 |
| Cysteine α-CH | ~4.5 | ~54.0 |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which provides unambiguous confirmation of its elemental formula and, therefore, the successful incorporation of the stable isotopes. The mass difference between the labeled and unlabeled compound serves as direct evidence of the labeling.
Tandem mass spectrometry (MS/MS) is also utilized. In this technique, the parent ion is fragmented, and the resulting fragmentation pattern provides detailed structural information, helping to confirm the identity of the molecule and the specific location of the isotopic labels within its structure. nih.govacs.org
Table 2: Theoretical Molecular Weight Comparison
| Compound | Formula | Average Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| D,L-Sulforaphane Glutathione | C₁₆H₂₈N₄O₇S₃ | 484.61 | 484.1171 |
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of the final product. acs.org The synthesized compound is injected into an HPLC system, typically using a reverse-phase column. A pure compound will appear as a single, sharp, and symmetrical peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities, such as unreacted precursors or side products.
For enhanced analytical power, HPLC is often coupled directly with mass spectrometry (LC-MS or LC-MS/MS). This combination allows for the simultaneous assessment of purity via chromatography and identity verification via mass analysis for any peaks detected. nih.govnih.govresearchgate.net This is the benchmark method for the analysis of sulforaphane and its various metabolites. nih.govresearchgate.net
Table 3: Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 2.1 x 150 mm, 2.7 µm) acs.org |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.2-0.4 mL/min |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry |
| Injection Volume | 5-10 µL |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B |
Advanced Analytical Methodologies Utilizing D,l Sulforaphane Glutathione 13c2,15n
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of sulforaphane (B1684495) and its metabolites due to its high sensitivity and selectivity. nih.gov The use of isotopically labeled internal standards is paramount for achieving accurate and reproducible results in complex biological matrices.
Isotope dilution mass spectrometry is the gold standard for the absolute quantification of analytes in biological samples. acs.org This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, D,L-Sulforaphane Glutathione-13C2,15N—to a sample at the earliest stage of analysis. This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte (unlabeled sulforaphane glutathione) and thus behaves identically during sample extraction, purification, chromatographic separation, and ionization in the mass spectrometer.
Because the internal standard and the analyte have nearly identical physicochemical properties, any sample loss or degradation during preparation affects both compounds equally. nih.gov The mass spectrometer, however, can differentiate between the light (unlabeled) and heavy (labeled) forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, precise and accurate absolute quantification can be achieved, effectively correcting for matrix effects and variations in instrument response. nih.gov This approach has been successfully applied to quantify sulforaphane and its mercapturic acid pathway conjugates in human urine and plasma. nih.govnih.gov The sensitivity of these methods allows for detection at very low concentrations, which is essential for pharmacokinetic studies. nih.gov
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Sulforaphane and its Metabolites using LC-MS/MS (Note: Data is compiled from various studies and may use different internal standards and matrices)
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
| Sulforaphane (SFN) | 0.03 - 1.3 ng/mL | 0.06 - 3.9 ng/mL | acs.orgresearchgate.net |
| Sulforaphane-Glutathione (SFN-GSH) | 1.95 ng/mL | 3.91 ng/mL | acs.org |
| Sulforaphane-Cysteine (SFN-Cys) | 1.95 ng/mL | 3.91 ng/mL | acs.org |
| Sulforaphane-N-Acetyl-Cysteine (SFN-NAC) | 0.31 ng/mL | 0.62 ng/mL | acs.org |
Developing a robust LC-MS/MS method for complex biological samples like cell lysates, tissue homogenates, or perfusion fluids requires careful optimization of several key steps. The use of a stable isotope-labeled internal standard such as this compound is integral to this process, ensuring the final method is both accurate and precise. nih.gov
The development process typically involves:
Sample Preparation: The initial step is to extract the analytes from the complex matrix. This often involves protein precipitation using agents like methanol-formic acid or acetonitrile (B52724), followed by centrifugation. nih.govresearchgate.net For some samples, solid-phase extraction (SPE) may be employed for cleanup and concentration of the analytes. nih.gov The goal is to remove interfering substances like proteins and salts that can suppress the ionization of the target analytes.
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate sulforaphane and its various metabolites. acs.orgresearchgate.net Columns such as a C30 are effective for this purpose, and separation is achieved using a gradient elution with a mobile phase typically consisting of water and acetonitrile containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govresearchgate.net
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. acs.org In MRM, specific precursor-to-product ion transitions are monitored for both the unlabeled analyte and the labeled internal standard, providing a high degree of selectivity and sensitivity. nih.gov
Method validation is performed to demonstrate that the analytical method is suitable for its intended purpose. This involves assessing several performance characteristics as summarized in the table below.
Table 2: Key Parameters for LC-MS/MS Method Validation
| Parameter | Description | Typical Acceptance Criteria | Source(s) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99 | researchgate.netresearchgate.net |
| Accuracy | The closeness of the measured value to the true value, often expressed as percent bias. | Within ±15% of the nominal value (±20% at LOQ) | nih.gov |
| Precision | The degree of agreement among individual test results, measured as relative standard deviation (%RSD). | ≤15% RSD (≤20% at LOQ) | nih.gov |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, reproducible, and preferably ≥85% | nih.govacs.org |
| Matrix Effect | The influence of co-eluting, interfering substances from the sample matrix on the ionization of the analyte. | Assessed to ensure it does not compromise accuracy and precision. | nih.gov |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within acceptable limits of the initial concentration. | nih.gov |
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Real-time Metabolic Flux Studies
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) is a revolutionary imaging technique that allows for the non-invasive, real-time investigation of metabolic pathways in vivo. nih.govnih.gov The method utilizes a process called dynamic nuclear polarization (DNP) to increase the signal of a 13C-labeled molecule by over 10,000-fold. youtube.com This massive signal enhancement enables the detection of the labeled compound and its subsequent metabolic products in real-time. youtube.com
While studies specifically using hyperpolarized this compound are not yet prevalent in published literature, the technology holds immense potential. A molecule like D,L-Sulforaphane Glutathione-13C2 ,15N, with its embedded 13C labels, is a candidate for this technique. If hyperpolarized, its administration could be followed by 13C MRS to track its distribution, cellular uptake, and subsequent conversion into downstream metabolites (e.g., sulforaphane-cysteine) within a living organism. This would provide unprecedented insight into the real-time flux and dynamics of the mercapturic acid pathway, which is central to the metabolism and detoxification of sulforaphane. nih.govnih.gov The technique has been successfully used with other 13C-labeled probes like pyruvate (B1213749) to study metabolic reprogramming in diseases such as cancer. nih.gov
Application in Quantitative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used quantitative proteomics technique based on metabolic labeling. researchgate.net The method involves growing two populations of cells in media that are identical except for the inclusion of either normal ('light') or heavy-isotope-containing ('heavy') essential amino acids (e.g., 13C-labeled arginine). scispace.combohrium.com After several cell divisions, all proteins in the 'heavy' population incorporate the heavy amino acid. scispace.com The cell populations can then be subjected to different treatments, combined, and the proteins analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the 'light' and 'heavy' peptide pairs. creative-proteomics.com
In the context of sulforaphane research, SILAC has been employed to identify the direct protein targets of the compound. nih.gov In a competition-based chemical proteomics strategy, a 'spike-in' SILAC approach was used to quantify changes in protein engagement with sulforaphane, identifying over 500 potential protein targets in breast cancer cells and providing insight into their relative binding affinities. nih.gov
While this compound is not an amino acid and therefore not used directly for SILAC labeling, its stable isotopes make it a valuable tool in complementary proteomic workflows. For example, it could be used as a tracer to study how sulforaphane-glutathione adducts specifically interact with or modify proteins. By introducing the heavy-labeled conjugate to cells, researchers could use mass spectrometry to identify and quantify proteins that become adducted with it, distinguishing them from endogenous protein modifications. This allows for the precise tracking of the molecular interactions of a key sulforaphane metabolite, providing data that complements the global protein expression changes measured by traditional SILAC experiments.
Mechanistic Investigations of Sulforaphane Biotransformation and Metabolic Pathways Using Isotopic Tracing
Elucidation of Glutathione (B108866) Conjugation Kinetics and Mercapturic Acid Pathway Dynamics
The primary metabolic route for sulforaphane (B1684495) in the body is the mercapturic acid pathway, which begins with its conjugation to glutathione (GSH). researchgate.net This initial step is a critical determinant of the subsequent metabolism and excretion of sulforaphane.
Enzymatic Formation by Glutathione S-Transferases (GSTs) and Isozyme Specificity
The conjugation of sulforaphane with glutathione is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). researchgate.net This enzymatic reaction is significantly faster than the non-enzymatic conjugation, highlighting the crucial role of GSTs in the metabolic disposition of isothiocyanates like sulforaphane. johnshopkins.edu
Different isozymes of GST exhibit varying efficiencies in catalyzing this conjugation. Studies have shown that GSTP1-1 and GSTM1-1 are among the most efficient human GSTs in this process, while GSTA1-1 is less efficient, and GSTM2-2 is the least effective. johnshopkins.edu The rate of conjugation also depends on the specific isothiocyanate, with the conjugation of sulforaphane being slower than that of other isothiocyanates like benzyl-isothiocyanate. johnshopkins.edu This isozyme specificity suggests that individual variations in GST expression and activity can significantly influence sulforaphane metabolism.
Table 1: Relative Catalytic Efficiency of Human GST Isozymes in Sulforaphane Conjugation
| GST Isozyme | Catalytic Efficiency |
| GSTP1-1 | High |
| GSTM1-1 | High |
| GSTA1-1 | Moderate |
| GSTM2-2 | Low |
This table is based on findings that rank GSTP1-1 and GSTM1-1 as the most efficient catalysts for the conjugation of isothiocyanates with glutathione, while GSTA1-1 and GSTM2-2 are less efficient. johnshopkins.edu
Sequential Conversions to Cysteine and N-acetylcysteine Metabolites
Following the initial conjugation with glutathione to form sulforaphane-glutathione (SFN-GSH), the conjugate undergoes a series of enzymatic conversions. researchgate.net This metabolic cascade is a key part of the mercapturic acid pathway. researchgate.net
The process involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. First, γ-glutamyltranspeptidase removes the glutamyl group, forming the sulforaphane-cysteinyl-glycine conjugate (SFN-Cys-Gly). researchgate.net Subsequently, a dipeptidase cleaves the glycine residue to yield the sulforaphane-cysteine conjugate (SFN-Cys). researchgate.net The final step in this pathway is the N-acetylation of the cysteine conjugate by N-acetyltransferase, resulting in the formation of sulforaphane-N-acetylcysteine (SFN-NAC), also known as the mercapturic acid conjugate. researchgate.netresearchgate.net These water-soluble metabolites are then readily excreted from the body, primarily in the urine. nih.gov
The use of stable isotope-labeled internal standards, such as D8-SFN and its corresponding mercapturic acid pathway conjugates, has enabled the development of accurate and sensitive methods for quantifying these metabolites in human urine. nih.gov
Impact of Genetic Polymorphisms (e.g., GSTM1) on Conjugate Formation Rates in Research Models
Genetic variations, or polymorphisms, in the genes encoding for GST enzymes can have a significant impact on the metabolism of sulforaphane. nih.gov A well-studied example is the GSTM1 gene, where a common polymorphism results in a complete lack of the GSTM1 enzyme (the GSTM1-null genotype). nih.gov
Tracing Intracellular and Extracellular Metabolic Fate in Controlled Biological Systems
The use of isotopically labeled sulforaphane, such as D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N, has been invaluable for tracking its metabolic journey within and outside of cells in controlled laboratory settings.
In Vitro Cellular Models (e.g., hepatoma cells, keratinocytes)
In vitro studies using cell lines like human hepatoma (HepG2) cells have provided significant insights into the cellular metabolism of sulforaphane. nih.govresearchgate.net These models allow researchers to investigate the intricate molecular mechanisms of sulforaphane biotransformation in a controlled environment.
For instance, studies with HepG2 cells have demonstrated that sulforaphane and its glutathione conjugate can induce the expression of key detoxification enzymes, including UDP-glucuronosyl transferase (UGT1A1) and glutathione S-transferase (GSTA1). researchgate.net Research has also shown that in HepG2 cells, sulforaphane exposure leads to an initial transient decrease in cellular glutathione levels, followed by a significant increase, suggesting a dynamic cellular response to the compound. nih.gov The use of isotopically labeled glucose and glutamine in these cell models has revealed that sulforaphane can rewire central metabolism to enhance the antioxidant response. nih.gov
The development of high-throughput methods using liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive quantification of sulforaphane and its various metabolites in plasma, which is crucial for clinical investigations. monash.edunih.gov
Table 2: Investigated Effects of Sulforaphane in In Vitro Cellular Models
| Cell Line | Investigated Effect | Key Findings |
| HepG2 | Induction of Detoxification Enzymes | Sulforaphane and its glutathione conjugate increased UGT1A1 and GSTA1 mRNA levels. researchgate.net |
| HepG2 | Cellular Glutathione Dynamics | Transient decrease followed by a significant increase in GSH levels after sulforaphane exposure. nih.gov |
| HepG2 | Metabolic Reprogramming | Sulforaphane alters central metabolism to support the antioxidant response. nih.gov |
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo organ and tissue perfusion models provide a bridge between in vitro cell culture and in vivo studies. While specific studies solely utilizing D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N in ex vivo perfusion models were not prominently available in the search results, the general approach of using such models is well-established in metabolic research. These systems, which involve maintaining the viability and function of isolated organs or tissues outside the body, allow for the detailed investigation of organ-specific metabolism.
For example, studies in rats have examined the tissue distribution of sulforaphane and its metabolites, showing that tissue uptake is greatest in the stomach and that the metabolites are rapidly eliminated through urinary excretion. nih.gov Such in vivo distribution data highlights the importance of understanding organ-specific metabolic processes, which can be further dissected using ex vivo models. These models would allow for the controlled administration of isotopically labeled sulforaphane to specific organs, enabling a precise analysis of the formation and transport of its glutathione conjugate and subsequent metabolites within that organ.
In Vivo Animal Models for Mechanistic Pharmacokinetic and Metabolic Profiling
The use of isotopically labeled compounds, such as D,L-Sulforaphane Glutathione-13C2,15N, is pivotal for elucidating the complex biotransformation and pharmacokinetic profiles of sulforaphane in vivo. Animal models provide a crucial platform for these mechanistic studies, allowing for detailed analysis of tissue distribution and metabolic fate that is often not feasible in human trials.
When sulforaphane (SF) is administered orally to animal models, it is primarily metabolized through the mercapturic acid pathway. nih.gov This pathway begins with the conjugation of sulforaphane with endogenous glutathione (GSH), a reaction that can occur spontaneously but is often accelerated by Glutathione S-transferases (GSTs). nih.govnih.gov The resulting sulforaphane-glutathione conjugate is the initial, key metabolite. Using a stable isotope-labeled standard like this compound allows researchers to precisely trace the journey of this conjugate and its subsequent metabolites throughout the body.
Studies in rats have shown that after oral administration, sulforaphane and its metabolites are distributed to various organs, though the concentrations can differ significantly from one tissue to another. nih.gov For instance, research has focused on measuring the levels of key cytoprotective enzymes, such as Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in different tissues following sulforaphane administration to assess biological response. nih.gov
The pharmacokinetic profile indicates that plasma concentrations of sulforaphane equivalents typically peak around one hour after oral dosing and then decline rapidly. nih.gov The majority of the administered dose, approximately 70% in both rats and humans, is eliminated as mercapturic acid pathway metabolites in the urine within 12 to 24 hours. nih.gov The use of 13C and 15N labels on the glutathione moiety of the sulforaphane conjugate enables highly sensitive and specific quantification via mass spectrometry, distinguishing the administered tracer from endogenous molecules and providing unambiguous data on absorption, distribution, metabolism, and excretion (ADME). This level of precision is essential for building accurate pharmacokinetic models.
Table 1: Key Enzymes in Sulforaphane Metabolic Pathway
| Enzyme | Role |
|---|---|
| Glutathione S-transferases (GSTs) | Catalyzes the initial conjugation of sulforaphane with glutathione. nih.govnih.gov |
| γ-Glutamyltransferase (GGT) | An ectoenzyme involved in the breakdown of the glutathione conjugate. nih.gov |
| Dipeptidases | Further metabolize the conjugate into the cysteine conjugate. nih.gov |
Contributions to Xenobiotic Metabolism and Detoxification Pathway Research
The study of this compound provides significant insights into the broader field of xenobiotic metabolism. Sulforaphane is a well-established inducer of Phase II detoxification enzymes, which play a critical role in protecting cells from damage by carcinogens and other foreign compounds. nih.govcasi.org These enzymes facilitate the neutralization and excretion of harmful substances. The primary mechanism for this induction is the activation of the transcription factor Nrf2 (Nuclear factor erythroid-like 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of genes for many Phase II and antioxidant enzymes. nih.govnih.gov
By administering an isotopically labeled metabolite like this compound, researchers can directly follow its interaction with and influence on these detoxification systems. It allows for the precise measurement of how a specific metabolite contributes to the upregulation of the body's defense mechanisms against xenobiotics. Studies have shown that sulforaphane redirects cellular metabolism, for example by increasing the utilization of glutamate and the import of cysteine, to boost the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. nih.gov This rewiring of central metabolism is fundamental to supporting the antioxidant response required for detoxification. nih.gov
Quantification of Chemical Adduct Formation and Elimination
A critical application of this compound is in the precise quantification of chemical adducts and their subsequent elimination. The initial step in sulforaphane's metabolism is the formation of the sulforaphane-glutathione (SF-GSH) adduct. nih.govnih.gov The stability of this and subsequent adducts in the mercapturic acid pathway is a key determinant of sulforaphane's bioavailability and bioactivity, as these metabolites can act as carriers, dissociating back to the parent sulforaphane compound under physiological conditions. nih.gov
Using isotopic labeling with 13C and 15N allows for the application of powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to track these specific molecules. nih.govnih.gov This enables researchers to differentiate the administered dose from the body's endogenous pool of glutathione and its conjugates.
In vitro studies using Caco-2 cells have quantified the formation of GSH adducts with sulforaphane, demonstrating that this reaction is highly favored. nih.gov When cells were exposed to both sulforaphane and another toxin, acrylamide, the formation of the SF-GSH adduct was preferred over the acrylamide-GSH adduct, highlighting the high reactivity of sulforaphane with glutathione. nih.gov Tracing the 13C and 15N labels would allow for precise measurement of the rates of formation and elimination of these adducts in vivo, providing critical data on the dynamics of detoxification. For instance, a study demonstrated that consuming a beverage rich in sulforaphane and its precursor led to a significant increase in the detoxification and excretion of airborne pollutants like benzene (B151609) (61% increase) and acrolein (23% increase). casi.org Isotopic tracing provides the mechanistic detail behind such findings.
Table 2: Example of Adduct Quantification Findings
| Compound Studied | Cell Line | Key Finding | Analytical Method |
|---|
Evaluation of Enzymatic Clearance Mechanisms and Inducibility
This compound is an invaluable tool for evaluating the enzymatic mechanisms responsible for the clearance of xenobiotics and for assessing the inducibility of these enzymes. Sulforaphane is known to be a potent inducer of Phase II enzymes, including Glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govcasi.org
The process of clearing the sulforaphane-glutathione conjugate from the body involves a series of enzymatic steps characteristic of the mercapturate pathway. This includes the actions of γ-glutamyltransferase (GGT) and various dipeptidases, culminating in N-acetylation to form the final excretable mercapturic acid. nih.gov By tracing the isotopically labeled conjugate, scientists can measure the flux through this pathway and identify potential rate-limiting steps or metabolic bottlenecks.
Furthermore, the induction of these enzymes by sulforaphane can be quantitatively assessed. For example, studies in Caco-2 cells showed that treatment with sulforaphane resulted in a significant increase in GST activity (38% increase). nih.gov In animal models, dietary sulforaphane has been shown to increase GST and NQO1 activity in various organs, demonstrating a systemic response. nih.gov Using a labeled compound like this compound allows for studies that can directly correlate the concentration and residence time of the metabolite in a specific tissue with the degree of enzyme induction in that same tissue, providing a clear cause-and-effect relationship. This helps to understand how sulforaphane boosts the body's detoxification machinery, enhancing the clearance of itself and other potentially harmful xenobiotics.
Molecular and Cellular Mechanisms Modulated by Sulforaphane Glutathione Conjugates in Research
Activation of the Keap1-Nrf2-ARE Signaling Pathway by Sulforaphane (B1684495) and its Conjugates
The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary target of sulforaphane and its glutathione (B108866) conjugates. nih.govnih.gov This pathway is a master regulator of cellular defense against oxidative and electrophilic stress. nih.govlifestylematrix.com Both sulforaphane and its glutathione conjugate have been shown to induce genes regulated by this pathway. nih.govresearchgate.net
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its continuous degradation by the proteasome. nih.govlifestylematrix.comnih.gov Sulforaphane, being highly reactive, can directly interact with cysteine residues on Keap1. nih.gov This interaction modifies Keap1's conformation, disrupting its ability to bind to Nrf2. nih.govnih.gov As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate. nih.govlifestylematrix.com
This accumulation of Nrf2 leads to its translocation into the nucleus. jst.go.jpnih.gov In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous target genes. nih.govlifestylematrix.com Research has shown that sulforaphane is a potent inducer of Nrf2 nuclear accumulation. acs.org Studies using sulforaphane analogues have confirmed that their ability to induce phase II enzymes is dependent on Nrf2. nih.gov
The activation of the Nrf2-ARE pathway by sulforaphane and its conjugates leads to the upregulated expression of a wide array of phase II detoxification and antioxidant enzymes. nih.govpnas.org These enzymes play a crucial role in protecting cells from damage induced by carcinogens and reactive oxygen species (ROS). nih.govmdpi.com
Key enzymes induced by this pathway include:
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme detoxifies quinones, preventing them from generating ROS. lifestylematrix.com Studies have demonstrated significant induction of NQO1 by sulforaphane. nih.govnih.gov
Heme oxygenase-1 (HO-1): HO-1 breaks down heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. lifestylematrix.commdpi.com Oral sulforaphane has been shown to increase HO-1 expression in human airways. nih.gov
Glutamate-cysteine ligase (GCL): GCL is the rate-limiting enzyme in the synthesis of glutathione. pnas.org Sulforaphane treatment has been observed to increase the mRNA levels of both the catalytic (GCLC) and modifier (GCLM) subunits of GCL. nih.govresearchgate.net
Research has consistently shown that both sulforaphane and its glutathione conjugate can significantly increase the mRNA levels of enzymes like UDP-glucuronosyl transferase (UGT1A1) and glutathione S-transferase (GSTA1) in cell cultures. nih.govcapes.gov.broup.com
The binding of the Nrf2-Maf heterodimer to the ARE initiates the transcription of target genes. nih.gov Sulforaphane has been shown to induce the transcription of a variety of these genes in a time and concentration-dependent manner. nih.gov This leads to an increase in the corresponding mRNA levels, which is then followed by the translation of these mRNAs into functional proteins. oup.com For instance, treatment with sulforaphane has been shown to increase not only the mRNA but also the protein levels of UGT1A1. nih.govoup.com This demonstrates that the induction by sulforaphane and its conjugates occurs at both the transcriptional and translational levels, resulting in a functional increase in protective enzymes. nih.gov
Impact on Cellular Redox Homeostasis and Glutathione Pool Dynamics
Cellular redox homeostasis, the balance between oxidants and antioxidants, is crucial for normal cellular function. plos.orgnih.gov Sulforaphane and its glutathione conjugates play a significant role in modulating this balance, primarily through their effects on the glutathione system. nih.govnih.gov
Regulation of De Novo Glutathione Synthesis and Recycling
Glutathione (GSH) is a major intracellular antioxidant. plos.orgnih.gov Sulforaphane has a dual effect on glutathione levels. Initially, the conjugation of sulforaphane with GSH, a reaction often catalyzed by glutathione S-transferases, leads to a depletion of cellular GSH. dundee.ac.ukarvojournals.org This initial depletion can act as a signal to trigger the Nrf2 pathway. nih.govplos.org
Modulation of Cellular Oxidative Stress Response Mechanisms
By influencing the glutathione pool and inducing a battery of antioxidant enzymes, sulforaphane and its conjugates enhance the cell's ability to counteract oxidative stress. nih.govfrontiersin.org The initial depletion of GSH can create a transient pro-oxidative state, which is then followed by a robust and lasting antioxidant response due to Nrf2 activation. frontiersin.orgnih.gov This adaptive response helps protect cells from subsequent insults by ROS and other electrophiles. nih.gov However, in some cancer cell lines, higher concentrations of sulforaphane can lead to a sustained increase in ROS and impair glutathione recycling by inhibiting enzymes like glutathione reductase, ultimately leading to cell death. plos.orgnih.gov
Interactive Data Tables
Table 1: Effect of Sulforaphane and its Glutathione Conjugate on Phase II Enzyme mRNA Expression
| Compound | Cell Line | Target Gene | Outcome | Reference |
| Sulforaphane | HepG2 | UGT1A1 | Significant Increase | nih.gov |
| Sulforaphane | HepG2 | GSTA1 | Significant Increase | nih.gov |
| Sulforaphane Glutathione Conjugate | HepG2 | UGT1A1 | Significant Increase | nih.gov |
| Sulforaphane Glutathione Conjugate | HepG2 | GSTA1 | Significant Increase | nih.gov |
| Sulforaphane | HT29 | UGT1A1 | Significant Increase | oup.com |
| Sulforaphane | HT29 | GSTA1 | Significant Increase | oup.com |
Table 2: Impact of Sulforaphane on Glutathione-Related Parameters
| Parameter | Cell/Tissue Type | Effect of Sulforaphane | Reference |
| Intracellular Glutathione Levels | Human Subjects (Blood) | Increased | nih.gov |
| Intracellular Glutathione Levels | Primary Neutrophils | Increased | plos.org |
| GCLC and GCLM mRNA Levels | Primary Neutrophils | Increased | nih.gov |
| GCLC and GCLM mRNA Levels | Mesenteric Arterioles | Increased | researchgate.net |
| Glutathione Reductase Activity | Human Lens Cells | Reduced | arvojournals.org |
Interplay with Other Signaling Pathways in Research Contexts
In biomedical research, the compound D,L-Sulforaphane Glutathione, including its isotopically labeled form D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N, is understood through the activity of its parent compound, sulforaphane (SFN). Upon entering a biological system, SFN is rapidly conjugated with glutathione (GSH) to form sulforaphane-glutathione conjugates. The isotopic labeling on the glycine (B1666218) residue of glutathione (¹³C₂,¹⁵N) serves as a tracer for metabolic and pharmacokinetic studies, allowing precise tracking of the molecule without altering its fundamental biological activity. Therefore, research on SFN's effects inherently reflects the actions of its glutathione conjugates. These conjugates are known to modulate a complex network of signaling pathways critical to cellular homeostasis, stress response, and disease pathology.
The multifaceted interactions of sulforaphane-glutathione conjugates include significant cross-talk with several key signaling cascades. This modulation is central to its observed effects in various research models. The pathways influenced include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), Nuclear Factor-kappa B (NF-κB), AMP-Activated Protein Kinase (AMPK), and Histone Deacetylase (HDAC) activities.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, comprising cascades like ERK, JNK, and p38, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Research indicates that sulforaphane and its metabolites can activate these pathways, though the outcomes can be context-dependent. nih.gov For instance, activation of the JNK and ERK signaling pathways by SFN has been linked to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), suggesting a role in modulating angiogenesis. nih.gov
In other studies, SFN's influence on MAPK signaling is tied to its anti-inflammatory and antioxidant effects. It has been shown to attenuate the expression of neuroinflammatory proteins by reducing MAPK effector signaling in microglial cells. nih.gov Furthermore, the activation of the p38 MAPK pathway by SFN was found to be essential for both the upregulation of antioxidant enzymes and the downregulation of the inflammatory enzyme cyclooxygenase-2 (COX-2) in human bladder cancer cells. nih.gov This suggests that MAPK signaling is a pivotal component of the cellular response to sulforaphane-glutathione conjugates.
| Model System | Key Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| HT-29 Cells (Human Colon Carcinoma) | ERK, JNK | Activation linked to inhibition of HIF-1α and VEGF expression. | nih.gov |
| BV2 Microglial Cells | MAPK Effector Signaling | Attenuated expression of neuroinflammatory proteins. | nih.govmdpi.com |
| T24 Cells (Human Bladder Cancer) | p38 MAPK | Activation required for upregulation of GSTA1-1, TR-1 and downregulation of COX-2. | nih.gov |
| HepG2-C8 Cells (Human Hepatoma) | JNK1/2 | Activation by SFN, which was blocked by the addition of exogenous glutathione. | researchgate.net |
Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway
The PI3K/AKT pathway is a central node for regulating cell survival, growth, and metabolism. In many cancer research models, this pathway is constitutively active. Studies have consistently shown that SFN treatment can suppress the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition is associated with reduced cancer cell survival and proliferation. nih.govnih.gov The mechanism often involves the upregulation of the tumor suppressor PTEN, which in turn reduces the phosphorylation and activation of AKT. nih.gov
The interplay between SFN, PI3K/AKT, and the Nrf2 antioxidant response is particularly noteworthy. Research demonstrates that SFN can activate Nrf2 by promoting the phosphorylation of AKT, which facilitates Nrf2's release from Keap1 and its translocation to the nucleus. researchgate.netnih.gov Conversely, studies also show that oncogenic PI3K/Akt signaling stimulates glutathione biosynthesis by activating Nrf2, suggesting a complex feedback loop where the pathway SFN inhibits is also a regulator of the antioxidant resources SFN mobilizes. nih.gov
| Model System | Key Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| Breast Cancer Cells | PI3K/AKT/mTOR | Inhibition of the signaling pathway, leading to reduced tumor growth. | nih.gov |
| Lung Cancer Cells (A549, H460) | PTEN/AKT | Upregulation of PTEN and subsequent reduction in AKT phosphorylation. | nih.gov |
| Human Granulosa-Lutein Cells | AKT/NRF2 | Increased overexpression of AKT and NRF2, protecting against oxidative stress. | nih.gov |
| Human Chondrosarcoma (HTB-94) | PI3K/AKT | Increased phosphorylation of AKT, regulating cellular differentiation. | jcpjournal.org |
| Mammary Epithelial Cells | PI3K/Akt/Nrf2 | Stimulation of glutathione (GSH) biosynthesis via Nrf2 stabilization. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway
NF-κB is a primary transcription factor that governs inflammatory and immune responses. Chronic activation of NF-κB is a hallmark of many inflammatory diseases and cancers. Sulforaphane-glutathione conjugates are recognized for their potent anti-inflammatory effects, which are largely mediated through the suppression of the NF-κB pathway. nih.gov Research shows that SFN can inhibit the activation and nuclear translocation of NF-κB. nih.govnih.gov This action prevents NF-κB from binding to DNA and transcribing pro-inflammatory genes, such as those for cytokines like IL-1β, IL-6, and TNF-α. nih.gov This inhibitory effect on NF-κB signaling has been observed in various cell types, including microglial cells and T-cells, highlighting its broad anti-inflammatory potential in research settings. nih.govmdpi.com
| Model System | Key Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| Various Cell Lines (LPS/TNF-α stimulated) | NF-κB | Inhibition of I-κB activation and NF-κB translocation, reducing inflammation. | nih.gov |
| BV2 Microglial Cells | NF-κB | Decreased translocation of NF-κB and production of proinflammatory cytokines. | nih.gov |
| T-cells | NF-κB | Suppression of mitogen-induced NF-κB pathway activation. | [] |
| Kidney Tissue (in vivo) | NF-κB | Reduction in NF-κB phosphorylation, protecting tissue from injury. | nih.gov |
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK acts as a master sensor of cellular energy status. Its activation signals a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. Recent research has identified SFN as an activator of the AMPK signaling pathway. tandfonline.comnih.gov This activation appears to be a key mechanism through which SFN exerts protective effects against metabolic stress and inflammation. For example, in intestinal epithelial cells, SFN was found to alleviate lipopolysaccharide (LPS)-induced injury by activating the AMPK/SIRT1/PGC-1α cascade. tandfonline.com In other models, SFN-induced activation of AMPK was shown to inhibit adipogenesis and reduce obesity in mice fed a high-fat diet. nih.gov The activation of AMPK by SFN is also directly linked to the activation of the Nrf2 pathway, providing another layer of regulation for the cellular antioxidant response. nih.govresearchgate.net
| Model System | Key Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| Caco-2 Cells (Intestinal Epithelial) | AMPK/SIRT1/PGC-1α | Activation of the pathway, protecting cells from LPS-induced injury. | tandfonline.com |
| Mice on High-Fat Diet (in vivo) | AMPK | Activation of AMPK, leading to inhibition of adipogenesis and reduced obesity. | nih.gov |
| Human Granulosa-Lutein Cells | AMPK/NRF2 | Increased overexpression of AMPK and NRF2 genes and proteins. | nih.govresearchgate.net |
| 3T3-L1 Adipocytes | AMPK | Inhibition of adipogenesis through AMPK pathway activation. | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Beyond signaling cascades, sulforaphane and its metabolites are recognized as inhibitors of histone deacetylases (HDACs). nih.gov HDACs remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, SFN can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes like p21. nih.govnih.gov This mechanism is distinct from SFN's effects on the Nrf2 pathway and represents a significant avenue for its effects on cell cycle arrest and apoptosis in cancer cells. nih.gov Research in prostate cancer cell lines has shown that SFN selectively decreases HDAC activity and protein levels of Class I and II HDACs in cancerous cells while having only a transient effect on normal cells. nih.gov Specifically, the inhibition of HDAC6 has been linked to the disruption of microtubule networks and the induction of apoptosis. nih.gov
| Model System | Key Pathway Component | Observed Effect | Reference |
|---|---|---|---|
| Prostate Cancer Cells (PC3, LNCaP) | HDACs (Class I & II) | Inhibition of HDAC activity and decrease in HDAC protein levels. | nih.govnih.gov |
| Colon Cancer Cells (HT-29) | HDACs | HDAC inhibition leading to increased histone acetylation and expression of p21 and Bax. | nih.gov |
| Prostate Cells (Normal vs. Cancer) | HDAC Activity | Sustained HDAC inhibition in cancer cells (BPH1, LNCaP, PC3) but only transient inhibition in normal cells (PrEC). | nih.gov |
| Prostate Cancer Cells (LNCaP) | HDAC6 | Decrease in HDAC6 protein levels, linked to cytotoxicity. Overexpression of HDAC6 reversed SFN's effects. | nih.gov |
Future Research Directions and Advanced Applications of Isotopic Tracers
Development of Novel Isotopic Labeling Strategies for Complex Isothiocyanate Metabolites
The advancement of metabolic research hinges on the availability of precisely designed tracer molecules. While simple isotopic labeling is well-established, the structural complexity of sulforaphane (B1684495) metabolites necessitates the development of more sophisticated labeling strategies. Future research is focused on creating novel tracers that can answer more nuanced biological questions.
Current methods in metabolomics often use derivatization reagents to tag molecules with an isotopic label, which can enhance detection and allow for differential analysis between samples. richardbeliveau.org For instance, strategies using reagents that selectively react with specific functional groups, such as amines or thiols, can be adapted for isothiocyanate metabolites. richardbeliveau.org The development of multi-isotope labeling, where different parts of a molecule are labeled with distinct isotopes, could allow researchers to simultaneously track the fate of different molecular fragments following metabolism.
Furthermore, stable isotope labeling (SIL) workflows are being developed to improve the identification of unknown metabolites in complex biological samples. nih.govnih.gov These approaches can involve feeding an organism a uniformly ¹³C-labeled nutrient source to distinguish endogenous metabolites from background signals or using a globally labeled biological sample as an internal standard. nih.gov Adapting these strategies for isothiocyanate research could involve creating ¹³C- or ¹⁵N-enriched plant precursors (glucosinolates) in hydroponic systems, leading to the in-situ generation of labeled sulforaphane and its subsequent metabolites for more dynamic and systems-level investigations. iaea.org
Integration with Multi-Omics Approaches (Metabolomics, Proteomics, Transcriptomics) for Systems Biology Insights
Transcriptomics: RNA-sequencing can reveal how sulforaphane metabolites alter gene expression. nih.govnih.gov By tracking the labeled glutathione (B108866) conjugate, researchers can directly link its presence in a specific tissue to the up- or down-regulation of genes involved in cellular defense, inflammation, or cell cycle control.
Proteomics: This approach identifies and quantifies the complete set of proteins in a cell or tissue. Using the isotopic tracer, changes in the proteome can be directly attributed to the action of the sulforaphane conjugate, for example, by observing an increase in the expression of specific metabolic enzymes or cytoprotective proteins.
Metabolomics: This provides a snapshot of all small-molecule metabolites. frontiersin.org Following the journey of the ¹³C and ¹⁵N labels from the parent conjugate into downstream metabolites provides unambiguous identification of the metabolic pathway, while untargeted metabolomics simultaneously reveals how this process perturbs other endogenous metabolic networks. richardbeliveau.org
This integrated strategy allows for the construction of detailed models of metabolic networks, moving from simple pathway elucidation to a dynamic understanding of how sulforaphane modulates cellular function at multiple levels.
| Omics Approach | Role in Isotopic Tracer Studies | Example Research Question |
| Transcriptomics | Measures changes in gene expression (mRNA levels) in response to the labeled compound. nih.govnih.gov | Does the presence of labeled sulforaphane-cysteine conjugate in liver cells correlate with increased transcription of genes for phase II detoxification enzymes? |
| Proteomics | Quantifies changes in protein expression and post-translational modifications caused by the tracer. youtube.com | Which specific proteins involved in the Nrf2 signaling pathway are upregulated upon exposure to the labeled sulforaphane conjugate? |
| Metabolomics | Tracks the labeled atoms through metabolic pathways and identifies global changes in the cellular metabolome. frontiersin.org | What are the final metabolic products of D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N, and how does its metabolism affect endogenous pathways like the Krebs cycle or lipid metabolism? |
This table provides an interactive overview of how different omics technologies are integrated with isotopic tracer studies to provide systems biology insights.
Utilization in Advanced In Vitro Models for Detailed Mechanistic Elucidation (e.g., Organ-on-a-Chip, 3D Cell Cultures)
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of living organs, limiting their predictive value. nih.gov Advanced in vitro models, such as 3D cell cultures and microfluidic "organ-on-a-chip" systems, offer more physiologically relevant platforms for mechanistic studies. nih.govnih.gov These models can recreate tissue-specific architecture, cell-cell interactions, and the mechanical forces present in vivo. rsc.orgyoutube.com
The introduction of isotopically labeled compounds like D,L-Sulforaphane Glutathione-¹³C₂,¹⁵N into these systems represents a significant step forward. For instance, a "liver-on-a-chip" model could be used to track the precise hepatic metabolism of the sulforaphane conjugate in a human-relevant system without the confounding variables of a whole-organism study. nih.gov Similarly, a "gut-on-a-chip" could model the interaction between intestinal epithelial cells and the labeled metabolite, providing detailed insights into its absorption and potential local effects. nih.gov These advanced models allow for real-time monitoring and sample collection, enabling a highly detailed kinetic analysis of the tracer's metabolism and mechanism of action at the tissue and organ level. nih.gov
Investigation of Stereospecific Metabolic Processes and Enantiomeric Purity Using Chiral Labeling
Sulforaphane is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: R-sulforaphane and S-sulforaphane. nih.gov Emerging research indicates that these enantiomers can have different biological activities. mdpi.com Natural sulforaphane produced from cruciferous vegetables is exclusively the R-enantiomer, whereas synthetic sulforaphane is typically a racemic mixture (containing both R and S forms). mdpi.com This distinction is critical, as some studies suggest the R-enantiomer is more potent in activating certain protective enzyme systems, while the S-enantiomer may be less active or even inhibitory in some contexts. mdpi.com
Future research using isotopic tracers will benefit immensely from chiral labeling—the synthesis of enantiomerically pure labeled compounds. By creating ¹³C- and ¹⁵N-labeled R-sulforaphane glutathione and S-sulforaphane glutathione separately, researchers can administer them independently to investigate stereospecific ADME. This would answer key questions, such as whether one enantiomer is absorbed more readily, metabolized faster, or excreted through different pathways than the other. Such studies are crucial for understanding the biological consequences of consuming natural versus synthetic sulforaphane and for the rational design of future therapeutic agents.
| Enantiomer | Source | Reported Biological Activity |
| R-Sulforaphane | Naturally occurring in cruciferous vegetables. mdpi.com | Shown to increase the activity of carcinogen-metabolizing enzymes like glucuronosyl transferase and epoxide hydrolase. mdpi.com |
| S-Sulforaphane | Component of synthetic racemic mixtures. nih.govmdpi.com | Reported to impair the activity of the same enzymes in certain experimental models. mdpi.com |
This interactive table compares the characteristics of the R and S enantiomers of sulforaphane.
Elucidating the Role of Gut Microbiota in Sulforaphane Conjugate Metabolism and Bioavailability in Research Models
The gut microbiome plays a pivotal role in the initial formation of sulforaphane from its precursor, glucoraphanin (B191350), particularly when food is cooked and plant enzymes are inactivated. frontiersin.orgfrontiersin.org Different gut bacteria can influence whether glucoraphanin is converted to bioactive sulforaphane or to inactive nitrile forms, contributing to the high inter-individual variation observed in sulforaphane bioavailability. nih.govoregonstate.edu However, a significant knowledge gap exists regarding the interaction between the gut microbiome and sulforaphane after it has been absorbed and conjugated, for example, with glutathione, and potentially excreted back into the gut lumen via bile. nih.gov
Q & A
Basic Research Questions
Q. How can D,L-Sulforaphane Glutathione-<sup>13</sup>C2,<sup>15</sup>N be synthesized, and what analytical methods validate its isotopic purity?
- Methodological Answer : Synthesis involves chemical conjugation of D,L-Sulforaphane with isotopically labeled glutathione (<sup>13</sup>C2,<sup>15</sup>N). Isotopic purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm <sup>13</sup>C/<sup>15</sup>N incorporation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify isotopic enrichment (>98% recommended for tracer studies) .
Q. What experimental protocols ensure safe handling of D,L-Sulforaphane Glutathione-<sup>13</sup>C2,<sup>15</sup>N in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) under fume hoods to avoid inhalation (H333) or skin contact (H313). Store at -20°C in airtight containers to prevent degradation. Emergency protocols include eye rinsing with water (P305+P351) and immediate medical consultation for persistent irritation (P337+P313) .
Q. How does D,L-Sulforaphane Glutathione activate the Nrf2 pathway, and what assays quantify this effect?
- Methodological Answer : The compound stabilizes Nrf2 by modifying Keap1 cysteine residues, promoting nuclear translocation. Use ELISA-based kits (e.g., Nrf2 Transcription Factor Detection Kit) with nuclear extracts from treated cells (e.g., HepG2). Dose-response curves (e.g., 0–20 µM) and positive controls (e.g., tert-butylhydroquinone) validate specificity .
Advanced Research Questions
Q. How can <sup>13</sup>C/<sup>15</sup>N isotopic labeling in D,L-Sulforaphane Glutathione trace glutathione-dependent metabolic flux in oxidative stress models?
- Methodological Answer : Isotope-ratio mass spectrometry (IRMS) or <sup>13</sup>C-NMR tracks labeled glutathione in metabolic intermediates (e.g., γ-glutamylcysteine). In vitro models (e.g., retinal pigment epithelium under H2O2 stress) quantify incorporation into glutathione-S-transferase (GST) substrates, correlating with GSTμ1 upregulation .
Q. What metabolomic approaches resolve contradictions in dose-dependent effects of D,L-Sulforaphane Glutathione on redox balance?
- Methodological Answer : Untargeted metabolomics (LC-QTOF-MS) identifies biphasic responses: low doses (1–5 µM) increase 2-monopalmitoglycerol (antioxidant), while high doses (>10 µM) deplete β-alanine (pro-oxidant marker). Multivariate analysis (PCA/PLS-DA) distinguishes adaptive vs. toxic thresholds .
Q. How do stereochemical differences (D vs. L-Sulforaphane) affect glutathione conjugation efficiency and Nrf2 activation kinetics?
- Methodological Answer : Chiral HPLC separates D- and L-enantiomers post-synthesis. Kinetic assays (e.g., surface plasmon resonance) measure Keap1 binding affinity. L-Sulforaphane shows 2–3× faster GST-mediated conjugation, but D-isoforms exhibit prolonged Nrf2 nuclear retention in hepatic models .
Q. What cross-species variations exist in glutathione-dependent metabolism of D,L-Sulforaphane, and how do they impact translational research?
- Methodological Answer : Comparative studies in HepG2 (human), primary rat hepatocytes, and murine models reveal species-specific GST isozyme expression. Human GSTP1-1 has higher catalytic efficiency (kcat/Km = 4.7 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) vs. murine GSTM1-1 (1.2 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>), necessitating species-adjusted dosing in preclinical trials .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in Nrf2 activation data between in vitro and in vivo models?
- Methodological Answer : In vitro systems (e.g., HepG2) lack systemic factors like plasma protein binding, altering bioavailability. Normalize data using tissue-specific glutathione levels (μmol/g wet weight) and adjust for hepatic first-pass metabolism in vivo. Use knockout models (Nrf2<sup>-/-</sup>) to confirm target specificity .
Q. What statistical frameworks reconcile metabolomic variability in glutathione-dependent pathways across experimental replicates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
